3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile
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Overview
Description
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring substituted with a methyl group, a pyrrolidinyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanone with pyrrolidine and a suitable nitrile source. One common method is the nucleophilic addition of pyrrolidine to cyclobutanone, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a propanenitrile backbone instead of a cyclobutane ring.
3-Methyl-3-(pyrrolidin-1-yl)butanenitrile: Contains a butanenitrile backbone.
3-Methyl-3-(pyrrolidin-1-yl)pentanenitrile: Features a pentanenitrile backbone.
Uniqueness
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its linear counterparts. This rigidity can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may exert its effects through:
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways.
- Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, which could be significant for cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (e.g., MDA-MB-231), treatment with this compound resulted in significant cell death at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, indicating a potential for this compound as an anticancer agent. Fluorescence assays demonstrated a fold increase in apoptosis signals compared to control groups, highlighting its effectiveness in inducing programmed cell death .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics in vitro.
- Distribution : It is expected to distribute widely due to its lipophilic nature.
- Metabolism : Initial studies suggest metabolic stability with minimal liver enzyme interaction.
- Excretion : Primarily excreted via renal pathways.
Toxicological assessments indicate low toxicity at therapeutic doses, but further studies are warranted to confirm safety profiles.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-methyl-3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H16N2/c1-10(6-9(7-10)8-11)12-4-2-3-5-12/h9H,2-7H2,1H3 |
InChI Key |
GHLQMBHGJUKBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C#N)N2CCCC2 |
Origin of Product |
United States |
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